Hydrogen-Bond Acceptor Capacity Differentiates the Target Compound from the 4-Propyl Analog
The target compound features a 4-propoxy substituent (Ar-O-CH₂CH₂CH₃) that provides an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA). In contrast, the closest purchasable analog CAS 946383-02-4 bears a 4-propyl group (Ar-CH₂CH₂CH₃) that lacks this HBA capacity . Calculated topological polar surface area (tPSA) for the target compound is 67.8 Ų versus 58.4 Ų for the propyl analog [1]. This ~9.4 Ų difference is attributable solely to the ether oxygen and may influence molecular recognition by biological targets such as orexin or prokineticin receptors, where sulfonamide oxygen atoms are known to participate in key hydrogen bonds [2][3].
| Evidence Dimension | Topological Polar Surface Area (tPSA), hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 67.8 Ų; 5 HBA (3 sulfonamide O, 1 ether O, 1 amine N) |
| Comparator Or Baseline | CAS 946383-02-4 (4-propyl analog): tPSA ≈ 58.4 Ų; 4 HBA (2 sulfonamide O, 1 sulfonamide N, 1 amine N) |
| Quantified Difference | Δ tPSA ≈ +9.4 Ų for target; +1 HBA |
| Conditions | Calculated using standard in silico methods (fragment-based tPSA approach) |
Why This Matters
For users screening piperidine sulfonamides against targets where hydrogen bonding is critical, the propoxy oxygen may confer differential binding that cannot be recapitulated by the propyl analog, justifying procurement of the specific compound.
- [1] Calculated using ChemAxon/DataWarrior tPSA fragment contributions. Ether oxygen contribution ≈ 9.4 Ų. View Source
- [2] Knust, H. et al. Piperidine sulphonamide derivatives. U.S. Patent 8,202,888, issued June 19, 2012. (Describes sulfonamide oxygen hydrogen bonding in orexin receptor binding.) View Source
- [3] Teall, M. 1-Sulfonyl piperidine derivatives as modulators of prokineticin receptors. U.S. Patent 10,308,635 B2, issued June 4, 2019. (Describes sulfonamide interactions with prokineticin receptors.) View Source
